benzyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Benzyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that features a benzyl group attached to a thiazole ring via a methylene bridge The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(1,3-thiazol-5-ylmethyl)amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,3-thiazole-5-carboxaldehyde under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl(1,3-thiazol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
Benzyl(1,3-thiazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Benzyl(1,3-thiazol-2-ylmethyl)amine
- Benzyl(1,3-oxazol-5-ylmethyl)amine
- Benzyl(1,3-imidazol-5-ylmethyl)amine
Uniqueness
Benzyl(1,3-thiazol-5-ylmethyl)amine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those containing oxazole or imidazole rings, which may have different reactivity and biological activities.
Properties
CAS No. |
355008-63-8 |
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Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2 |
InChI Key |
CLKFVCVNPULACL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CS2 |
Purity |
95 |
Origin of Product |
United States |
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